Dimethyltubocurarine Iodide

Vue d'ensemble

Description

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent. It is a benzylisoquinolinium compound that acts as a competitive antagonist at nicotinic acetylcholine receptors. This compound is used primarily as an adjunct to anesthesia to induce skeletal muscle relaxation during surgical procedures and to reduce the intensity of muscle contractions in convulsive therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyltubocurarine iodide is synthesized through a series of chemical reactions involving the modification of tubocurarine, a naturally occurring alkaloid derived from the bark and stems of certain plants in the genera Chondrodendron and Strychnos. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, followed by iodination to form the iodide salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is carried out under controlled conditions to ensure the purity and efficacy of the final product. The compound is then formulated into injectable solutions for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The iodide ion in the compound can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .

Applications De Recherche Scientifique

Pharmacological Properties

Dimethyltubocurarine iodide operates as a non-depolarizing neuromuscular blocker. It acts by competitively inhibiting the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. The compound is characterized by its quaternary ammonium structure, which contributes to its potency and duration of action compared to other neuromuscular blockers.

Clinical Applications

-

Surgical Anesthesia :

- This compound is widely used during surgeries to induce muscle relaxation, allowing for easier manipulation of tissues and organs. It provides a controlled environment for anesthesiologists to manage patients effectively during procedures.

- Electroconvulsive Therapy (ECT) :

- Cardiothoracic Surgery :

Research Findings

A variety of studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Comparative Studies : Research comparing this compound with other neuromuscular blockers has demonstrated its relative safety and efficacy. For instance, studies involving 100 patients highlighted that the muscle relaxation achieved with dimethyltubocurarine was comparable to that of other agents like d-tubocurarine, but with fewer adverse effects .

- Mechanism of Action : The mechanism by which this compound induces neuromuscular block has been elucidated through various pharmacological studies. Its quaternary structure plays a significant role in its binding affinity to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction effectively .

Case Studies

- Electroconvulsive Therapy :

- Surgical Outcomes :

Mécanisme D'action

Dimethyltubocurarine iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle membrane and leading to muscle relaxation. The compound’s antagonistic action is reversible and can be counteracted by acetylcholinesterase inhibitors such as neostigmine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tubocurarine: The parent compound from which dimethyltubocurarine is derived. It has a similar mechanism of action but a longer duration of effect.

Pancuronium: Another non-depolarizing neuromuscular blocking agent with a similar mechanism but different pharmacokinetic properties.

Uniqueness

Dimethyltubocurarine iodide is unique in its balance of potency and reduced side effects compared to its parent compound, tubocurarine. It is more potent and has a shorter duration of action, making it more suitable for certain clinical applications. Additionally, it has a lower risk of inducing histamine release and ganglion blocking activity compared to other similar compounds .

Activité Biologique

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia. It is derived from tubocurarine and has been studied for its pharmacological properties, mechanisms of action, and clinical applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

- Chemical Formula : CHINO

- Molar Mass : 906.63 g/mol

- CAS Number : 569-65-3

- Synonyms : Dimethylchondrocurarine iodide, Dimethyltubocurarinium iodide.

This compound functions as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This results in muscle relaxation, which is essential during surgical procedures requiring anesthesia.

Key Mechanistic Insights:

- Receptor Interaction : It primarily targets the neuronal acetylcholine receptor subunits alpha-4 and beta-2, modulating their activity .

- Histamine Release : The compound has been associated with moderate histamine release, which can lead to cardiovascular effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Half-life : Approximately 3 to 4 hours.

- Protein Binding : About 35% in plasma.

- Onset and Duration : The onset of paralysis is dose-dependent; higher doses lead to quicker onset and prolonged effects .

Clinical Applications

This compound has been utilized in various clinical settings:

- Anesthesia : As an adjunct to facilitate muscle relaxation during surgical procedures.

- Management of Muscle Spasms : It may be employed in conditions requiring muscle relaxation .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety profile of this compound:

- Cardiovascular Effects : A study indicated that this compound could influence cardiovascular parameters by affecting postganglionic sympathetic activity and histamine release, which are critical for patient monitoring during anesthesia .

- Comparative Safety Profile : Research highlighted that this compound exhibits a better safety profile compared to other neuromuscular blockers like tubocurarine, with fewer side effects reported in clinical settings .

- Pharmacological Studies : Investigations into its pharmacodynamics revealed that it does not produce side effects similar to those observed with tubocurarine when administered at equipotent doses .

Adverse Effects

Despite its utility, this compound is not devoid of risks:

- Potential for histamine-mediated reactions leading to hypotension.

- Risk of prolonged neuromuscular blockade if not monitored properly.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHINO |

| Molar Mass | 906.63 g/mol |

| Half-life | 3 to 4 hours |

| Protein Binding | 35% |

| Mechanism | Competitive nAChR antagonist |

| Common Uses | Anesthesia adjunct |

Propriétés

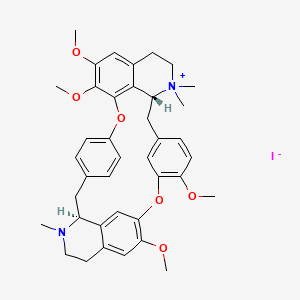

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRILZUBJODJELN-LBYXUWKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36653-49-3 | |

| Record name | Dimethyltubocurarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLTUBOCURARINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.